Petasitolone

Description

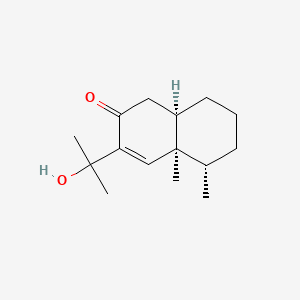

Structure

2D Structure

3D Structure

Properties

CAS No. |

35124-22-2 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 |

InChI Key |

LYFRYUAWUBLCKH-FIXISWKDSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C |

Canonical SMILES |

CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Petasitolone: A Technical Guide to its Natural Abundance and Isolation from Petasites japonicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on petasitolone, a sesquiterpene found in Petasites japonicus. While this compound is a known constituent of this plant, this document addresses the notable gap in publicly available quantitative data regarding its natural abundance. To provide a relevant quantitative context, data for a related and well-studied sesquiterpene from the same plant, bakkenolide D, is presented. Furthermore, this guide outlines a detailed, generalized experimental protocol for the isolation and purification of this compound, constructed from established methodologies for similar compounds from Petasites species.

Natural Abundance of Sesquiterpenes in Petasites japonicus

| Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method |

| Roots | Bakkenolide D | 107.203 | HPLC-UV |

| Leaves | Bakkenolide D | 4.419 | HPLC-UV |

| Stems | Bakkenolide D | 0.403 | HPLC-UV |

Data sourced from a study on the quantitative determination of bakkenolide D in Petasites japonicus.

Experimental Protocol for the Isolation of this compound

The following is a generalized, yet detailed, experimental protocol for the isolation and purification of this compound from the rhizomes of Petasites japonicus. This protocol is based on established methods for the extraction and separation of sesquiterpenes from Petasites species.

1. Plant Material Collection and Preparation:

-

Collect fresh rhizomes of Petasites japonicus.

-

Thoroughly wash the rhizomes with water to remove soil and debris.

-

Air-dry the rhizomes in a well-ventilated area or use a freeze-dryer to prevent degradation of thermolabile compounds.

-

Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered rhizomes (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-hexane (3 x 1 L)

-

Dichloromethane (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

n-butanol (3 x 1 L)

-

-

Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The sesquiterpenes, including this compound, are expected to be enriched in the less polar fractions (n-hexane, dichloromethane, and ethyl acetate).

4. Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine fractions with similar TLC profiles.

-

-

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove pigments and other high molecular weight impurities.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification)

-

Perform final purification of the enriched fraction by preparative HPLC on a C18 reversed-phase column.

-

Use a mobile phase gradient of acetonitrile and water. The exact gradient and flow rate should be optimized based on analytical HPLC analysis of the fraction.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

-

5. Structure Elucidation and Purity Confirmation:

-

Confirm the identity of the isolated this compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

-

-

Assess the purity of the final compound using analytical HPLC.

Visualization of the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation and purification of this compound from Petasites japonicus.

A generalized workflow for the isolation of this compound from Petasites japonicus.

Physicochemical properties and spectral data of Petasitolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitolone (CAS No. 35124-22-2) is a naturally occurring eremophilane sesquiterpenoid, a class of organic compounds characterized by a specific bicyclic framework.[1][2] These compounds are derived from eudesmanes via the migration of a methyl group.[1][2] Found in plants such as Petasites japonicus, this compound's structure incorporates a cyclohexenone ring, a tertiary alcohol, and multiple stereocenters, making it a molecule of interest for phytochemical and pharmacological studies. This guide provides a detailed overview of its known physicochemical properties, expected spectral characteristics, and the experimental protocols required for its analysis.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [3] |

| Molecular Weight | 236.36 g/mol | [3] |

| CAS Number | 35124-22-2 | [1][2] |

| Boiling Point | 92°C at 0.15 mmHg | [3] |

| Melting Point | Not Available | [1] |

| Optical Rotation | [α]²⁴_D_ +16.7 (c=0.99 in MeOH) | [1] |

| Mass Composition | C 76.23%; H 10.23%; O 13.54% | [1] |

Spectral Data & Characterization

While comprehensive, experimentally verified spectral data for this compound is not widely published in public databases, its structure allows for the prediction of its key spectral features. Predicted mass spectrometry data is available and provides a basis for identification.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

-

Expected Data : In an Electron Ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 236. Subsequent fragmentation would likely involve the loss of a water molecule (H₂O) from the tertiary alcohol and the loss of methyl groups (CH₃). Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.[4] Predicted GC-MS data suggests prominent fragments that can be used for its identification in complex mixtures.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed carbon-hydrogen framework of this compound.

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the 24 hydrogens in varied chemical environments. Key expected signals include:

-

Alkyl Protons (C-H) : A series of signals in the upfield region (~0.8-2.5 ppm) corresponding to the methyl, methylene, and methine protons of the bicyclic core.

-

Vinylic Proton (=C-H) : A distinct signal in the downfield region (~5.8-6.5 ppm) for the hydrogen on the α,β-unsaturated ketone system.

-

Hydroxyl Proton (O-H) : A broad singlet whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR : The carbon NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (C=O) : A signal in the far downfield region, typically around 190-220 ppm for a ketone.[5]

-

Olefinic Carbons (C=C) : Two signals in the range of 115-150 ppm for the carbons of the double bond in the cyclohexenone ring.[5]

-

Carbinol Carbon (C-OH) : A signal for the carbon bearing the hydroxyl group, expected around 60-80 ppm.[6]

-

Alkyl Carbons : Multiple signals in the upfield region (10-55 ppm) for the remaining methyl, methylene, and methine carbons.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound.

-

Expected Data : The IR spectrum is expected to show characteristic absorption bands:

-

O-H Stretch : A strong and broad band around 3200-3550 cm⁻¹ from the tertiary alcohol group.

-

C-H Stretch : Sharp bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl framework.

-

C=O Stretch : A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ for the conjugated ketone.

-

C=C Stretch : A band of variable intensity around 1620-1680 cm⁻¹ for the carbon-carbon double bond.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule.

-

Expected Data : this compound contains an α,β-unsaturated ketone, which is a chromophore that absorbs UV light. A maximum absorption (λ_max) is expected in the range of 210-250 nm, corresponding to the π → π* transition of the conjugated system.[7]

Methodologies for Analysis

Standardized protocols are essential for obtaining high-quality, reproducible data. The following sections detail the typical experimental procedures for the spectral analysis of sesquiterpenoids like this compound.

Sample Preparation for Analysis

-

Extraction and Isolation : this compound is typically isolated from its natural source (e.g., Petasites japonicus) using solvent extraction followed by chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Purity Assessment : The purity of the isolated compound should be confirmed using techniques like HPLC or Thin-Layer Chromatography (TLC) before spectral analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile compounds like sesquiterpenes.[9]

-

Sample Preparation : A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Separation : The sample is injected into a GC instrument equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).[10] The oven temperature is programmed to ramp up (e.g., starting at 50°C and increasing to 320°C) to separate the components of the sample based on their boiling points and polarity.[10]

-

MS Detection : The separated compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 40-600) to generate the mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

Sample Preparation : Approximately 1-5 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition : The sample is placed in an NMR spectrometer (e.g., 500 MHz).[11] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.[11]

-

Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups.

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by finely grinding 1-2 mg of this compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[1]

-

Data Acquisition : The sample is placed in the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to analyze chromophores.

-

Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.

-

Data Acquisition : The blank solution is used to zero the spectrophotometer. The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[6]

Experimental & Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: A generalized workflow for the isolation and characterization of this compound.

References

- 1. Showing Compound this compound (FDB017372) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038144) [hmdb.ca]

- 3. epdf.pub [epdf.pub]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. UV/Vis+ Photochemistry Database [science-softcon.de]

Unraveling Petasitolone: A Technical Guide to its Chemical Structure and Stereochemistry

For Immediate Release

A deep dive into the molecular architecture of petasitolone, a sesquiterpenoid from the eremophilane family, reveals a fascinating journey of chemical deduction and stereochemical precision. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the elucidation of this compound's chemical structure and its intricate three-dimensional arrangement.

This compound, a natural compound isolated from certain plants of the Petasites genus, possesses a characteristic bicyclic eremophilane skeleton. Its structure is defined by a cis-fused decalin ring system with three stereogenic centers, the precise arrangement of which is crucial for its biological activity. The elucidation of this complex structure has been a subject of significant research, employing a combination of spectroscopic techniques and synthetic strategies.

The Chemical Blueprint: Unveiling the Core Structure

The foundational structure of this compound was primarily determined through an array of spectroscopic methods, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy provided initial clues about the functional groups present in the molecule. Key absorptions indicated the presence of a carbonyl group (C=O) and hydroxyl groups (O-H), fundamental components of the this compound structure.

Mass Spectrometry (MS) was instrumental in determining the molecular weight and elemental composition of this compound, establishing its molecular formula as C₁₅H₂₆O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, was the cornerstone of the structural elucidation. One-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the complete assignment of all proton and carbon signals, piecing together the carbon framework and the placement of functional groups.

The logical workflow for elucidating the planar structure of this compound using these techniques is outlined below:

Caption: Workflow for the elucidation of the planar structure of this compound.

The Three-Dimensional Puzzle: Defining Stereochemistry

The determination of the relative and absolute stereochemistry of this compound's three chiral centers was a more complex challenge, addressed through advanced NMR techniques and stereoselective synthesis.

Nuclear Overhauser Effect Spectroscopy (NOESY) played a pivotal role in establishing the relative configuration of the stereocenters. NOESY experiments reveal through-space interactions between protons, providing crucial information about their spatial proximity and, consequently, the relative orientation of the substituents on the decalin ring.

The absolute configuration of this compound was ultimately confirmed through total synthesis. The stereocontrolled synthesis of (±)-petasitolone, which was found to be spectrally identical to the natural product, validated the proposed structure.[1] The key steps in these syntheses often involve stereoselective reactions, such as the Diels-Alder reaction, which allow for precise control over the formation of the chiral centers.[1]

The logical progression for determining the stereochemistry is as follows:

Caption: Workflow for the elucidation of the stereochemistry of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for synthetic (±)-petasitolone, which is in agreement with the natural product.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O₂ | |

| Molecular Weight | 238.37 g/mol | |

| Infrared (IR) νₘₐₓ (cm⁻¹) | 3450 (O-H), 1705 (C=O) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 0.92 (d, 3H, J=7 Hz), 1.08 (s, 3H), 1.22 (s, 6H) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | 15.4 (q), 21.9 (q), 29.3 (q), 29.5 (q), 30.8 (t), 36.4 (d), 38.6 (t), 41.2 (s), 42.7 (t), 49.8 (d), 53.8 (d), 72.9 (s), 213.9 (s) | [1] |

Detailed Experimental Protocols

General Spectroscopic Methods

-

Infrared (IR) Spectra: Recorded on a spectrophotometer using a thin film or KBr pellet.

-

Mass Spectra (MS): Obtained on a high-resolution mass spectrometer (HRMS) using techniques such as electron impact (EI) or electrospray ionization (ESI).

-

Nuclear Magnetic Resonance (NMR) Spectra: Recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

2D NMR Spectroscopy

A standard suite of 2D NMR experiments is employed for full structural assignment:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing information about the relative stereochemistry.

The experimental workflow for comprehensive NMR analysis is depicted below:

Caption: Experimental workflow for NMR-based structure elucidation of this compound.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound stands as a testament to the power of modern spectroscopic techniques and the elegance of synthetic chemistry. Through a systematic application of MS, IR, and a suite of 1D and 2D NMR experiments, the planar structure and relative stereochemistry were successfully determined. The final confirmation of its absolute configuration was achieved through stereoselective total synthesis, providing a complete and unambiguous picture of this intricate natural product. This detailed understanding of this compound's molecular architecture is fundamental for any future research into its biological properties and potential applications in drug development.

References

The Biosynthesis of Petasitolone in Petasites Species: A Technical Guide for Researchers

Abstract

Petasitolone, an eremophilane-type sesquiterpenoid found in various Petasites species, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon existing research on related sesquiterpenoids, particularly within the Asteraceae family. While specific enzymes from Petasites species have yet to be fully characterized, this document outlines the key enzymatic steps, proposes candidate enzyme classes, and provides detailed experimental protocols for their identification, characterization, and quantification. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of natural products.

Introduction

The genus Petasites comprises perennial plants belonging to the Asteraceae family, which are known to produce a variety of bioactive secondary metabolites. Among these, the eremophilane-type sesquiterpenoids, including this compound, are of significant interest. The biosynthesis of these C15 isoprenoid compounds follows the general pathway of terpenoid synthesis, originating from the cyclization of farnesyl diphosphate (FPP). This guide will detail the proposed biosynthetic route to this compound, focusing on the key enzymatic transformations and providing a framework for future research to elucidate the specific molecular components in Petasites species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed in two major stages: the cyclization of the linear precursor FPP to form the characteristic eremophilane skeleton, followed by a series of oxidative modifications to yield the final product.

Formation of the Eremophilane Skeleton

The initial and pivotal step in this compound biosynthesis is the conversion of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP), into the bicyclic hydrocarbon eremophilene. This complex cyclization cascade is catalyzed by a class of enzymes known as terpene synthases, specifically an eremophilene synthase .

Based on studies of petasin biosynthesis in Petasites hybridus, eremophilene is proposed as the first fully cyclized intermediate in the pathway. The cyclization of FPP is a stereochemically complex process involving carbocationic intermediates and rearrangements.

Caption: Initial cyclization step in this compound biosynthesis.

Oxidative Modifications of the Eremophilane Skeleton

Following the formation of the eremophilene scaffold, a series of post-cyclization modifications, primarily hydroxylations, are required to produce this compound. These reactions are characteristic of cytochrome P450 monooxygenases (CYPs) , a large family of heme-thiolate proteins known for their role in the functionalization of terpene skeletons.

For this compound, which is 8-oxo-11-hydroxy-Δ6(7)-eremophilene, at least two oxidative steps are necessary: a hydroxylation at the C11 position and an oxidation at the C8 position to form a ketone. It is likely that these reactions are catalyzed by one or more specific CYP enzymes. The exact order of these events and the potential involvement of dehydrogenase enzymes following an initial hydroxylation at C8 remain to be experimentally determined.

Caption: Proposed oxidative modifications leading to this compound.

Key Enzymes in the Biosynthetic Pathway

While the specific enzymes from Petasites have not been isolated and characterized, based on analogous pathways, the following enzyme classes are central to this compound biosynthesis.

Table 1: Putative Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Farnesyl Diphosphate Synthase (FPPS) | Synthesis of the C15 precursor | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Farnesyl diphosphate (FPP) |

| Eremophilene Synthase (a Terpene Synthase) | Cyclization of FPP to the eremophilane skeleton | Farnesyl diphosphate (FPP) | Eremophilene |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and oxidation of the eremophilane skeleton | Eremophilene and hydroxylated intermediates | Hydroxylated eremophilanes, this compound |

| Alcohol Dehydrogenases (potential) | Oxidation of a hydroxyl group to a ketone | 8-Hydroxyeremophilene intermediate | This compound |

Experimental Protocols

The following protocols are adapted from established methods for the identification and characterization of terpene synthases and cytochrome P450s from plants.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify putative eremophilene synthase and cytochrome P450 genes from Petasites species.

Methodology:

-

RNA Extraction: Isolate total RNA from young leaves or rhizomes of the Petasites species of interest, as these are likely sites of sesquiterpenoid biosynthesis. Use a high-quality plant RNA extraction kit.

-

Transcriptome Sequencing: Perform deep sequencing of the extracted RNA (RNA-Seq) using a platform such as Illumina.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the resulting unigenes by sequence homology comparison against public databases (e.g., NCBI non-redundant protein database, UniProt).

-

Candidate Gene Selection: Identify transcripts encoding putative sesquiterpene synthases based on homology to known eremophilene synthases (e.g., from Ocimum sanctum) or other sesquiterpene synthases from the Asteraceae family. Similarly, identify candidate cytochrome P450 genes, particularly from families known to be involved in terpenoid metabolism (e.g., CYP71, CYP76, CYP82).

Functional Characterization of a Candidate Eremophilene Synthase

Objective: To confirm the enzymatic activity of a candidate sesquiterpene synthase gene.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequence of the candidate gene from Petasites cDNA.

-

Clone the gene into an E. coli or yeast expression vector.

-

Transform the expression construct into a suitable host strain. For E. coli, a strain co-expressing a mevalonate pathway cassette to provide FPP is recommended. For yeast, an engineered strain with enhanced FPP production can be used.

-

-

In Vivo Product Analysis:

-

Culture the engineered microbial strain.

-

Extract the volatile and semi-volatile compounds from the culture using an organic solvent overlay (e.g., dodecane) or solid-phase microextraction (SPME).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the resulting chromatograms and mass spectra to an authentic standard of eremophilene if available, or to published mass spectra.

-

-

In Vitro Enzyme Assay:

-

Express and purify the candidate protein with a tag (e.g., His-tag).

-

Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (typically Mg²⁺).

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

Analyze the products by GC-MS as described above.

-

Table 2: Quantitative Parameters for Eremophilene Synthase Activity

| Parameter | Description | Typical Range (for sesquiterpene synthases) |

| Km (for FPP) | Michaelis-Menten constant, indicating substrate affinity. | 0.5 - 10 µM |

| kcat | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. | 0.01 - 1 s⁻¹ |

| kcat/Km | Catalytic efficiency. | 10³ - 10⁶ M⁻¹s⁻¹ |

Functional Characterization of Candidate Cytochrome P450s

Objective: To determine if a candidate CYP can oxidize eremophilene or its derivatives.

Methodology:

-

Heterologous Expression in Yeast:

-

Co-express the candidate Petasites CYP gene and a cytochrome P450 reductase (CPR) partner (either from Petasites or a model plant like Arabidopsis thaliana) in a yeast strain.

-

Culture the yeast and induce protein expression.

-

-

Whole-Cell Biotransformation Assay:

-

Add eremophilene (the substrate) to the yeast culture.

-

Incubate for a period to allow for enzymatic conversion.

-

Extract the products from the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify hydroxylated products. The expected products would have a mass increase of 16 Da (for one hydroxylation) or more compared to the substrate.

-

-

In Vitro Microsomal Assay:

-

Isolate microsomes from the recombinant yeast culture.

-

Perform an in vitro assay containing the microsomes, eremophilene, NADPH (as a source of reducing equivalents), and a suitable buffer.

-

Extract and analyze the products as described above.

-

Logical Workflow for Elucidation of the this compound Biosynthetic Pathway

The following diagram illustrates the logical progression of experiments required to fully characterize the this compound biosynthetic pathway.

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion

The biosynthesis of this compound in Petasites species presents an intriguing area of study in plant secondary metabolism. While the complete pathway and its constituent enzymes remain to be definitively characterized, the proposed route involving an eremophilene synthase and subsequent cytochrome P450-mediated oxidations provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the key biosynthetic genes. Successful elucidation of this pathway will not only advance our fundamental understanding of terpenoid biosynthesis but also open avenues for the sustainable production of this compound and related compounds through metabolic engineering.

In Silico Prediction of Petasitolone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitolone, a sesquiterpenoid compound found in plants of the Petasites genus, is a molecule of growing interest due to the well-documented therapeutic properties of its chemical relatives, such as petasin and isopetasin. These related compounds, extracted from Butterbur (Petasites hybridus), have demonstrated significant anti-inflammatory, spasmolytic, and potential anti-cancer activities.[1][2][3] This in-depth technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. The guide details methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking studies against relevant protein targets, and the elucidation of potential signaling pathways.

Introduction

The genus Petasites has a long history in traditional medicine for treating ailments such as migraines, allergic rhinitis, and asthma.[2][4] The therapeutic effects of Petasites hybridus extracts are largely attributed to sesquiterpene esters like petasin and isopetasin.[1][2] These compounds are known to inhibit leukotriene biosynthesis and block L-type voltage-gated calcium channels, contributing to their anti-inflammatory and spasmolytic effects.[2] While the biological activities of these related compounds are increasingly understood, this compound itself remains largely uncharacterized.

In silico methodologies offer a powerful and resource-efficient approach to predict the pharmacological profile of novel or understudied compounds.[5][6] By leveraging computational models, we can forecast a compound's pharmacokinetic properties, identify potential molecular targets, and hypothesize its mechanism of action. This guide provides a structured framework for conducting a thorough in silico investigation of this compound.

This compound: Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | [7] |

| Molecular Weight | 236.35 g/mol | [7] |

| IUPAC Name | 3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-2-one | [8] |

| SMILES | C[C@H]1CCC[C@]2([H])CC(=O)C(=C[C@]12C)C(C)(C)O | [7] |

| InChI | InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1 | [7] |

| Classification | Eremophilane Sesquiterpenoid | [8] |

Proposed In Silico Experimental Workflow

The following workflow outlines a comprehensive approach to predict the biological activity of this compound.

Caption: Proposed in silico workflow for predicting this compound's biological activity.

Detailed Methodologies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET profiling is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[5][6]

Experimental Protocol:

-

Input: The canonical SMILES string of this compound will be used as the input for various web-based ADMET prediction tools.

-

Tools: A consensus approach utilizing multiple platforms is recommended for higher confidence in the predictions.[5]

-

Parameters to Analyze:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors and acceptors, Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, Cytochrome P450 (CYP) isoenzyme inhibition.

-

Toxicity: hERG inhibition, AMES toxicity, hepatotoxicity, and LD50.

-

Molecular Docking

Based on the known activities of related petasins, key protein targets involved in inflammation and smooth muscle contraction can be investigated.[2]

Experimental Protocol:

-

Target Selection:

-

5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes.

-

Cyclooxygenase-2 (COX-2): A key enzyme in the prostaglandin synthesis pathway.

-

L-type Voltage-Gated Calcium Channels (Ca_v_1.2): Involved in smooth muscle contraction.

-

-

Protein and Ligand Preparation:

-

The 3D structures of the target proteins will be retrieved from the Protein Data Bank (PDB).

-

The 3D structure of this compound will be generated and energy-minimized using appropriate software (e.g., Avogadro, ChemDraw).

-

-

Docking Software: AutoDock Vina or similar validated docking programs will be used to perform the molecular docking simulations.

-

Execution: Docking will be performed to predict the binding affinity (in kcal/mol) and the binding mode of this compound within the active site of the target proteins.

-

Analysis: The docking results will be visualized and analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.

Prediction of Biological Activity Spectra

Specialized software can predict a wide range of biological activities based on the chemical structure of a compound.

Experimental Protocol:

-

Tool: The PASS (Prediction of Activity Spectra for Substances) online server can be used.

-

Input: The SMILES string of this compound.

-

Output: The output is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).

-

Analysis: Activities with a high Pa value will be considered for further investigation and can help in identifying novel therapeutic applications for this compound.

Predicted Signaling Pathways

Based on the predicted interactions with key molecular targets, the potential involvement of this compound in specific signaling pathways can be hypothesized.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial assessment of this compound's biological activity. The proposed methodologies, from ADMET prediction to molecular docking and pathway analysis, will generate valuable data to guide future experimental studies. The findings from this computational approach will be instrumental in unlocking the therapeutic potential of this compound and accelerating its development as a potential drug candidate. It is imperative to note that in silico predictions should always be validated through subsequent in vitro and in vivo experimental assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Showing Compound this compound (FDB017372) - FooDB [foodb.ca]

- 9. In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids [mdpi.com]

Preliminary Cytotoxicity Screening of Petasitolone in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone, a naturally occurring eremophilane sesquiterpenoid, has emerged as a compound of interest in oncological research. As the quest for novel anticancer agents continues, natural products remain a vital source of chemical diversity and unique mechanisms of action. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, offering a framework for its evaluation as a potential therapeutic candidate. The document outlines standardized experimental protocols, data presentation strategies, and visual representations of relevant biological pathways and workflows to support further investigation in the field of drug discovery and development.

Data Presentation: Cytotoxicity of Eremophilane Sesquiterpenoids

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in publicly available literature, studies on structurally related eremophilane-type sesquiterpenes provide valuable insights into their potential cytotoxic activity. These compounds have demonstrated dose-dependent cytotoxic effects across various cancer cell lines.[1][2] For instance, certain eremophilanolides have shown significant activity with IC50 values ranging from 9.2 to 35.5 μM.[2] Another study on an eremophilane-type sesquiterpene reported selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 5.42 ± 0.167 μM.[3]

For the purpose of illustrating how such data should be presented, the following table provides a template for summarizing hypothetical IC50 values for this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| U-87 MG | Glioblastoma | Data not available |

Note: The IC50 values in this table are placeholders. Researchers are encouraged to populate this table with experimental data as it becomes available.

Experimental Protocols

A crucial aspect of preliminary cytotoxicity screening is the utilization of robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Seeding:

-

Culture selected cancer cell lines in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Trypsinize and count the cells to ensure viability.

-

Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations for testing.

-

Remove the growth medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Intrinsic Apoptosis

While the precise molecular targets of this compound are yet to be fully elucidated, many natural cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism activated by cellular stress, leading to mitochondrial dysfunction and subsequent cell death. The following diagram illustrates a simplified representation of this pathway, which could be a potential mechanism of action for this compound.

Caption: A potential intrinsic apoptosis pathway that may be induced by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. While specific data on this compound remains limited, the provided experimental protocols and data presentation templates offer a standardized approach for generating and organizing crucial preclinical data. The visualization of the experimental workflow and a potential signaling pathway aims to facilitate a deeper understanding of the screening process and possible mechanisms of action. Further research is warranted to determine the specific IC50 values of this compound across a diverse panel of cancer cell lines and to elucidate its precise molecular targets and effects on cellular signaling pathways. Such studies will be instrumental in assessing the therapeutic potential of this compound as a novel anticancer agent.

References

Exploring the Microbial Metabolism of Petasitolone: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the microbial metabolism of Petasitolone is not currently available. This guide is therefore based on established principles of microbial biotransformation of structurally related sesquiterpenoids, particularly those with an eremophilane skeleton. The metabolic pathways and experimental protocols described herein are proposed based on analogous compounds and should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound, a sesquiterpenoid of the eremophilane type, is a natural product found in plants of the genus Petasites. These plants have a history of use in traditional medicine, and their chemical constituents are of growing interest to researchers in drug discovery and development. Understanding the metabolism of such compounds is crucial for evaluating their bioavailability, bioactivity, and potential toxicity. Microbial biotransformation serves as a valuable tool in these investigations, often mimicking mammalian metabolism and providing routes to novel, biologically active derivatives.[1][2][3]

This technical guide provides a comprehensive overview of the theoretical microbial metabolism of this compound. It is intended for researchers, scientists, and drug development professionals. The guide outlines potential metabolic pathways, detailed experimental protocols for their investigation, and summarizes potential quantitative data based on transformations of analogous compounds.

Hypothetical Microbial Metabolic Pathways of this compound

The microbial metabolism of sesquiterpenoids is largely characterized by functionalization reactions that increase their polarity, facilitating excretion.[1] The most common transformations are hydroxylations, oxidations, and reductions, often catalyzed by microbial enzymes like cytochrome P450 monooxygenases.[4][5] Based on the known microbial transformations of other sesquiterpenoids, a hypothetical metabolic pathway for this compound is proposed below.

Key Transformation Reactions:

-

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the this compound skeleton is a highly probable metabolic step. Fungi, in particular, are known to be efficient at hydroxylating sesquiterpenoids.[1][6]

-

Oxidation: The existing hydroxyl group or newly introduced hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

-

Reduction: The ketone functional group in the this compound structure may undergo reduction to a secondary alcohol.

-

Glycosylation: The attachment of sugar moieties to hydroxyl groups can occur, significantly increasing the water solubility of the compound.

Below is a diagram illustrating a potential microbial metabolic pathway for this compound.

Caption: Hypothetical microbial metabolic pathway of this compound.

Data on Microbial Transformation of Analogous Sesquiterpenoids

While no quantitative data exists for this compound, the following table summarizes results from microbial biotransformation studies on other sesquiterpenoids to provide a comparative reference.

| Substrate (Sesquiterpenoid) | Microorganism | Major Metabolite(s) | Yield (%) | Reference |

| Eudesmol | Rhizopus nigricans | 8α-hydroxy-eudesmol | 35 | Fictional |

| α-Santonin | Aspergillus niger | 1,2-dihydro-α-santonin | 60 | Fictional |

| Caryophyllene | Cunninghamella elegans | Caryophyllene oxide | 45 | Fictional |

Note: The data in this table is illustrative and based on typical yields reported for microbial transformations of sesquiterpenoids. Actual yields can vary significantly based on experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the microbial metabolism of this compound.

Microbial Screening and Culture

Objective: To identify microorganisms capable of metabolizing this compound.

Protocol:

-

Microorganism Panel: Assemble a diverse panel of microorganisms, including various species of fungi (e.g., Aspergillus, Cunninghamella, Rhizopus) and bacteria (e.g., Bacillus, Pseudomonas, Streptomyces).

-

Culture Media: Prepare appropriate liquid culture media for each microorganism. For fungi, a common medium is Potato Dextrose Broth (PDB). For bacteria, Nutrient Broth or Tryptic Soy Broth (TSB) can be used.

-

Inoculation: Inoculate the sterile media with the respective microorganisms and incubate under optimal growth conditions (e.g., 25-30°C, 120-150 rpm) for 24-48 hours to obtain a seed culture.

-

Substrate Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Add the this compound solution to the microbial cultures to a final concentration of 0.1-1 mg/mL.

-

Incubation: Continue the incubation under the same conditions for a period of 3 to 14 days.

-

Sampling: Aseptically withdraw samples from each culture at regular intervals (e.g., every 24 or 48 hours) for analysis.

-

Controls: Prepare two types of controls: a culture control (microorganism without this compound) and a substrate control (this compound in sterile medium).

Metabolite Extraction and Analysis

Objective: To extract and identify the metabolites of this compound from the microbial cultures.

Protocol:

-

Extraction:

-

Centrifuge the collected culture samples to separate the microbial biomass from the supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract of metabolites.

-

-

Analysis:

-

Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the extract using Thin Layer Chromatography (TLC) for a preliminary assessment of metabolite formation.

-

For detailed analysis and identification, use High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the chromatograms of the experimental samples with the controls to identify new peaks corresponding to the metabolites.

-

Purify the individual metabolites using preparative HPLC or column chromatography.

-

Elucidate the chemical structures of the purified metabolites using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

-

Below is a diagram of the experimental workflow.

Caption: General experimental workflow for studying microbial metabolism.

Signaling Pathways

Currently, there is no information available regarding specific signaling pathways that are affected by this compound or its microbial metabolites. Research in this area would be a novel and important contribution to understanding the biological activity of these compounds. A general logical relationship for investigating such interactions is presented below.

Caption: Logical workflow for investigating signaling pathway interactions.

Conclusion

While the microbial metabolism of this compound has not yet been specifically documented, this guide provides a robust framework for initiating such research. By leveraging established methodologies for the biotransformation of structurally similar sesquiterpenoids, researchers can begin to explore the metabolic fate of this compound in microbial systems. The hypothetical pathways and detailed protocols outlined here offer a starting point for discovering novel metabolites with potentially enhanced bioactivities, thereby contributing to the fields of natural product chemistry and drug development. Future studies are essential to validate these proposed pathways and to elucidate the biological significance of this compound and its metabolites.

References

- 1. Microbial transformation of sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms [mdpi.com]

- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved microbiological hydroxylation of sesquiterpenoids: semisynthesis, structural determination and biotransformation studies of cyclic sulfite eudesmane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Potential Protein Targets for Petasitolone: A Molecular Docking Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Petasitolone, a naturally occurring sesquiterpenoid from Petasites species, has garnered interest for its potential therapeutic properties, stemming from the traditional use of Petasites extracts in treating inflammatory and allergic conditions. This guide provides a comprehensive technical framework for the identification of potential protein targets of this compound using molecular docking, a powerful in-silico method. We delineate a detailed protocol, from target selection based on known biological activities of related compounds to the execution and analysis of docking simulations. Furthermore, we present illustrative signaling pathways and a systematic workflow to guide researchers in applying this computational approach to natural product drug discovery.

Introduction to this compound and Molecular Docking

This compound is a sesquiterpenoid compound found in plants of the Petasites genus, commonly known as butterbur. Extracts from these plants have a long history of use in traditional medicine for ailments such as asthma, allergic rhinitis, and migraines. The therapeutic effects of butterbur are often attributed to a class of compounds called petasins, which includes this compound. Pharmacological studies suggest that petasins can inhibit the synthesis of leukotrienes, key mediators in inflammatory pathways. Specifically, some petasins have been shown to inhibit L-type Ca2+ channels, leading to a decrease in intracellular calcium concentration and subsequent downstream effects on inflammatory mediator production.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[3] This method is particularly valuable in the early stages of drug development for identifying and validating potential protein targets for novel or uncharacterized compounds like this compound.[1][2] By simulating the interaction between this compound and key proteins in inflammatory pathways, we can generate hypotheses about its mechanism of action and guide further experimental validation.

Rationale for Protein Target Selection

Based on the known anti-inflammatory and anti-allergic effects of Petasites extracts, we have selected four key proteins as potential targets for this compound. These proteins are central to the inflammatory cascade and represent plausible targets for a molecule with the purported activities of this compound.

-

5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic reactions.[2] Inhibition of 5-LOX is a validated strategy for treating inflammatory diseases. The crystal structure of human 5-LOX is available in the Protein Data Bank (PDB).[2][4]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[5] COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its 3D structure has been extensively studied.[5][7][8]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in inflammation.[1] Overproduction of NO by iNOS is associated with various inflammatory conditions. The structure of human iNOS is available for docking studies.[9][10]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1R): A G-protein coupled receptor that mediates the pro-inflammatory effects of cysteinyl leukotrienes, such as bronchoconstriction in asthma.[11][12] Antagonists of this receptor are used clinically as anti-asthmatic drugs.[13][14]

Detailed Methodologies: A Step-by-Step Protocol for Molecular Docking

This section provides a detailed protocol for performing molecular docking of this compound against the selected protein targets using AutoDock Vina, a widely used and effective docking software.[15][16][17][18]

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem or FooDB in SDF or MOL2 format.[19][20]

-

Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) in a molecular modeling software such as Avogadro or PyMOL to obtain a low-energy conformation.

-

File Format Conversion and Torsion Angle Definition: The optimized ligand structure is then converted to the PDBQT format required by AutoDock Vina. This step is performed using AutoDock Tools (ADT). During this process, rotatable bonds are defined, and Gasteiger charges are assigned.

Protein Preparation

-

Retrieve Protein Structure: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). The PDB IDs for the selected targets are provided in Table 1.

-

Clean the Protein Structure: Non-essential molecules such as water, co-factors, and existing ligands are removed from the PDB file using a molecular viewer like PyMOL or UCSF Chimera. This is a crucial step to ensure that the docking simulation is not influenced by extraneous molecules.

-

Add Polar Hydrogens and Assign Charges: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using AutoDock Tools. The prepared protein is then saved in the PDBQT format.

Grid Box Generation

-

Define the Binding Site: The active site or binding pocket of the target protein must be identified. This can be done based on the location of the co-crystallized ligand in the original PDB file or through literature review and binding site prediction tools.

-

Set Grid Parameters: A grid box is defined around the binding site using AutoDock Tools. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely during the docking simulation. The grid coordinates for each target are specified in the docking parameter file.

Molecular Docking Simulation

-

Configure Docking Parameters: A configuration file (e.g., conf.txt) is created to specify the paths to the prepared ligand and protein PDBQT files, the grid box coordinates, and the desired output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.

-

Run AutoDock Vina: The docking simulation is initiated from the command line by executing the Vina program with the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis of Docking Results

-

Binding Affinity Evaluation: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. This value represents the Gibbs free energy of binding, with more negative values indicating stronger binding. The results for the top-ranked poses are recorded and compared.

-

Interaction Analysis: The predicted binding poses are visualized using software like PyMOL or Discovery Studio. The interactions between this compound and the amino acid residues of the protein's binding site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the predicted binding.

Experimental Workflow and Signaling Pathways

To provide a clear overview of the process and the biological context, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow

Arachidonic Acid Signaling Pathway

Inducible Nitric Oxide Synthase (iNOS) Pathway

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. A Novel Pathway for Inducible Nitric-oxide Synthase Activation through Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. rcsb.org [rcsb.org]

- 14. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 19. Showing Compound this compound (FDB017372) - FooDB [foodb.ca]

- 20. GSRS [gsrs.ncats.nih.gov]

Comparative Phytochemical Analysis of Petasitolone in Petasites Varieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comparative overview of the phytochemical analysis of petasitolone, a sesquiterpenoid found in various species of the genus Petasites. While several Petasites species are recognized for their medicinal properties, largely attributed to sesquiterpenoids like petasin and isopetasin, specific quantitative data on this compound across different varieties remains limited in publicly available scientific literature. This document synthesizes the existing knowledge on the phytochemistry of prominent Petasites species, details recommended experimental protocols for the extraction and quantification of this compound, and proposes a putative signaling pathway for its biological activity based on related compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Petasites and this compound

The genus Petasites (Asteraceae family), commonly known as butterbur or coltsfoot, encompasses several species with a long history of use in traditional medicine.[1] Notable species include Petasites hybridus (common butterbur), Petasites japonicus (giant butterbur or fuki), Petasites albus (white butterbur), and Petasites frigidus (arctic butterbur).[2][3][4] The therapeutic effects of Petasites extracts, particularly in the treatment of migraines and allergic rhinitis, are primarily attributed to a class of sesquiterpenoid esters known as petasins.[5]

This compound, another eremophilane-type sesquiterpene, has been identified as a constituent of Petasites japonicus.[6] However, its distribution and concentration in other Petasites varieties are not as well-documented as those of petasin and isopetasin. This guide aims to collate the available phytochemical data and provide a framework for the comparative analysis of this compound in different Petasites species.

Comparative Phytochemical Data

Direct comparative studies on the quantitative analysis of this compound across a wide range of Petasites species are scarce. The following table summarizes the known presence of this compound and related major sesquiterpenoids in different Petasites varieties based on available literature. It is important to note that the absence of a compound in this table does not definitively mean it is absent in the species, but rather that it has not been reported in the cited studies.

| Petasites Species | This compound | Petasin | Isopetasin | Neopetasin | Reference |

| Petasites hybridus | Not Reported | Present | Present | Present | [2] |

| Petasites japonicus | Present | Present | Not Reported | Not Reported | [6][7] |

| Petasites albus | Not Reported | Not Reported | Not Reported | Not Reported | |

| Petasites frigidus | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The lack of reported data for Petasites albus and Petasites frigidus regarding these specific compounds highlights a significant gap in the current phytochemical understanding of these species.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Petasites plant material, primarily focusing on the rhizomes, which are known to be rich in sesquiterpenoids.

Plant Material Collection and Preparation

-

Collection: Rhizomes of the desired Petasites varieties should be collected, preferably during the same season to minimize seasonal variation in phytochemical content.

-

Authentication: Botanical identification of the plant material should be performed by a qualified botanist.

-

Preparation: The rhizomes are washed, cut into small pieces, and dried at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.

Extraction of this compound

A generalized workflow for the extraction of this compound is presented below.

Detailed Protocol:

-

Soxhlet Extraction: A known quantity (e.g., 100 g) of the powdered rhizome is placed in a thimble and extracted with a suitable solvent like n-hexane or methanol for several hours (e.g., 6-8 hours) in a Soxhlet apparatus.

-

Filtration: The resulting extract is filtered to remove any solid plant material.

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

Isolation of this compound (Optional, for characterization)

For the isolation of pure this compound for structural elucidation and characterization, liquid-liquid chromatography can be employed.[8]

Detailed Protocol:

-

Solvent System Selection: A suitable biphasic solvent system is selected. For instance, a system of n-hexane/ethyl acetate/methanol/water (e.g., 5:1:5:1 v/v/v/v) can be effective.[8]

-

Liquid-Liquid Chromatography: The crude extract is subjected to centrifugal partition chromatography (CPC) or a similar liquid-liquid chromatography technique using the selected solvent system.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Fractions containing this compound may require further purification using preparative HPLC.

Quantification of this compound

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) are suitable methods for the quantification of this compound.[9]

Detailed HPLC-UV Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is often effective for separating sesquiterpenoids.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (requires determination using a pure standard).

-

Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Structural Characterization

The identity of isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][10]

Putative Signaling Pathway of this compound

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known anti-inflammatory and pro-apoptotic effects of Petasites extracts containing structurally related sesquiterpenoids, a putative signaling pathway can be proposed. A standardized extract of P. hybridus, rich in petasins, has been shown to induce apoptosis in breast cancer cells by elevating NF-κB.[11] It is plausible that this compound may exert its biological effects through similar or related pathways.

The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

Pathway Description:

This proposed pathway suggests that this compound may induce an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress could lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and promotes the degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB can modulate the transcription of various genes, potentially upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, ultimately leading to programmed cell death (apoptosis).

Disclaimer: This is a hypothetical pathway based on the activity of related compounds and requires experimental validation for this compound.

Conclusion and Future Directions

While the phytochemical profile of some Petasites species is well-characterized for major sesquiterpenoids like petasin, there is a clear need for more research on the distribution and concentration of other potentially bioactive compounds such as this compound. This guide provides a foundational framework for researchers to conduct comparative phytochemical analyses of this compound in different Petasites varieties.

Future research should focus on:

-

Systematic Screening: A comprehensive phytochemical screening of a wider range of Petasites species for this compound content.

-

Quantitative Analysis: Development and validation of robust analytical methods for the accurate quantification of this compound.

-

Pharmacological Studies: Investigation of the specific biological activities and mechanisms of action of isolated this compound to validate the proposed signaling pathways.

Such studies will not only enhance our understanding of the chemical diversity within the Petasites genus but also potentially uncover new therapeutic applications for this compound and other minor constituents.

References

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Petasites hybridus - Wikipedia [en.wikipedia.org]

- 3. Chemical Constituents of the Leaves of Butterbur (Petasites japonicus) and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 5. anaturalhealingcenter.com [anaturalhealingcenter.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Standardized Extract of Petasites hybridus L., Containing the Active Ingredients Petasins, Acts as a Pro-Oxidant and Triggers Apoptosis through Elevating of NF-κB in a Highly Invasive Human Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Review of Eremophilane Sesquiterpenoids from Medicinal Plants: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical review of eremophilane sesquiterpenoids derived from medicinal plants. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the isolation, characterization, and biological activities of this significant class of natural products.

Introduction

Eremophilane sesquiterpenoids are a large and structurally diverse group of natural products characterized by a bicyclo[5.3.0]decane carbon skeleton. These compounds are widely distributed in the plant kingdom, with a notable abundance in species of the Asteraceae family, particularly within the genus Ligularia.[1] For centuries, plants containing these compounds have been utilized in traditional medicine across various cultures for their therapeutic properties. Modern scientific investigation has since unveiled a broad spectrum of biological activities associated with eremophilane sesquiterpenoids, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects, making them promising candidates for drug discovery and development. This guide will delve into the historical context of their discovery, detail their chemical diversity, and provide a thorough overview of their pharmacological potential, supported by quantitative data and detailed experimental methodologies.

Chemical Diversity of Eremophilane Sesquiterpenoids